molecular formula C13H9Cl2FN2S B1675028 Loflucarban CAS No. 790-69-2

Loflucarban

Cat. No.: B1675028
CAS No.: 790-69-2
M. Wt: 315.2 g/mol
InChI Key: ZHNUMLOCJMCLIT-UHFFFAOYSA-N
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Description

Loflucarban is an antimycotic compound known for its antifungal properties. It is chemically identified as N-(3,5-dichlorophenyl)-N’-(4-fluorophenyl)thiourea. The molecular formula of this compound is C₁₃H₉Cl₂FN₂S, and it has a molecular weight of 315.19 g/mol . This compound is primarily used in research settings and is not intended for human consumption .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Loflucarban involves the reaction of 3,5-dichloroaniline with 4-fluoroaniline in the presence of thiophosgene. The reaction typically occurs under controlled conditions to ensure the formation of the desired thiourea derivative. The process can be summarized as follows:

    Step 1: 3,5-dichloroaniline is reacted with thiophosgene to form an intermediate isothiocyanate.

    Step 2: The intermediate is then reacted with 4-fluoroaniline to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for research applications .

Chemical Reactions Analysis

Loflucarban undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings. Reagents such as sodium methoxide can facilitate these reactions.

Major Products Formed:

Scientific Research Applications

Loflucarban has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other thiourea derivatives and as a standard for analytical methods.

    Biology: Investigated for its antifungal properties and potential use in controlling fungal infections.

    Medicine: Studied for its potential therapeutic applications, although not approved for clinical use.

    Industry: Utilized in the development of antifungal coatings and materials

Mechanism of Action

Loflucarban exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound targets enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .

Comparison with Similar Compounds

Loflucarban is unique in its structure and mechanism of action compared to other antifungal agents. Similar compounds include:

    Fluconazole: A triazole antifungal that also inhibits ergosterol synthesis but through a different mechanism.

    Clotrimazole: An imidazole antifungal with a broader spectrum of activity.

    Terbinafine: An allylamine antifungal that inhibits squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway.

This compound’s distinct chemical structure and specific enzyme targets make it a valuable tool in antifungal research .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2S/c14-8-5-9(15)7-12(6-8)18-13(19)17-11-3-1-10(16)2-4-11/h1-7H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUMLOCJMCLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC(=CC(=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229492
Record name Loflucarban
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Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

790-69-2
Record name Loflucarban
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Record name Loflucarban [INN]
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Record name Fluonilid
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Record name Loflucarban
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Record name Loflucarban
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Record name LOFLUCARBAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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